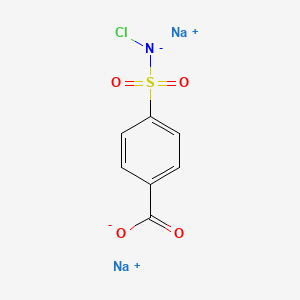

Monalazone disodium

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

disodium;4-chloroazanidylsulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClNO4S.2Na/c8-9-14(12,13)6-3-1-5(2-4-6)7(10)11;;/h1-4H,(H,10,11);;/q-1;2*+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLALWVGAJVUIE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])S(=O)(=O)[N-]Cl.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNNa2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60210441 | |

| Record name | Monalazone disodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61477-95-0 | |

| Record name | Monalazone disodium [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061477950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monalazone disodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Monalazone disodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONALAZONE DISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/267GPF992J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Monalazone Disodium

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is based on the available scientific literature. Direct research on the specific mechanism of action of Monalazone disodium is limited. Therefore, the mechanisms described herein are largely inferred from the activities of structurally related compounds and the known effects of its functional chemical groups.

Introduction

This compound (CAS: 61477-95-0) is a sulfonylbenzoic acid derivative used as a topical antiseptic, vaginal disinfectant, and spermicidal contraceptive.[1] Structurally, it is closely related to halazone, a known water disinfectant.[1] The existing data on this compound is sparse, and a detailed molecular mechanism has not been extensively published. This guide synthesizes the likely mechanisms of action based on its chemical properties and the established activities of analogous N-chloro-sulfonamide compounds.

The primary proposed mechanism centers on its function as a pro-drug that, upon contact with water, releases active chlorine in the form of hypochlorous acid. This potent oxidizing agent is believed to be responsible for both its antiseptic and spermicidal effects.

Proposed Mechanism of Action

The dual action of this compound can be broken down into two primary functions: its role as a disinfectant and its role as a spermicide. Both are predicated on its ability to act as an oxidizing agent.

Disinfectant and Antiseptic Action

Similar to its structural analogue halazone, this compound is an N-chloro-sulfonamide.[1] Compounds in this class are known to hydrolyze in the presence of water to release hypochlorous acid (HOCl).

The proposed reaction is as follows:

-

This compound dissolves and dissociates in water.

-

The N-chloro bond is hydrolyzed, yielding hypochlorous acid and the sulfonamide parent compound.

-

Hypochlorous acid, a strong oxidizing agent, then exerts a broad-spectrum antimicrobial effect by damaging microbial cell walls, membranes, and essential proteins and enzymes.

References

Monalazone Disodium: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monalazone disodium, the disodium salt of p-(chlorosulfamoyl)benzoic acid, is a topical antiseptic and spermicidal agent. This document provides a comprehensive technical overview of its synthesis, characterization, and proposed mechanism of action. Due to the limited availability of a detailed, published experimental protocol for its synthesis, a plausible synthetic route is outlined based on established chemical transformations of related compounds. Characterization data presented herein is a combination of computed and predicted values, intended to serve as a reference for researchers. The proposed mechanisms of action for its antiseptic and spermicidal effects are also discussed and visualized.

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-step process starting from p-toluic acid. The first step involves the chlorosulfonation of the aromatic ring, followed by the formation of the N-chloro sulfonamide and subsequent conversion to the disodium salt.

Proposed Synthetic Pathway

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols (Hypothetical)

The following are hypothetical protocols based on general procedures for similar chemical transformations. These should be considered as a starting point for experimental design and optimization.

Step 1: Synthesis of p-(Chlorosulfonyl)benzoic Acid

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases.

-

Reagents: Add p-toluic acid to the flask. Cool the flask in an ice bath.

-

Reaction: Slowly add an excess of chlorosulfonic acid dropwise to the cooled and stirred p-toluic acid.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC). Carefully pour the reaction mixture onto crushed ice.

-

Isolation: The precipitated p-(chlorosulfonyl)benzoic acid is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Synthesis of this compound

-

Amination: The p-(chlorosulfonyl)benzoic acid is reacted with aqueous ammonia to form the corresponding sulfonamide.

-

N-Chlorination and Salt Formation: The sulfonamide intermediate is then treated with a solution of sodium hypochlorite and sodium hydroxide. The sodium hypochlorite acts as the chlorinating agent for the sulfonamide nitrogen, while the sodium hydroxide facilitates the formation of the disodium salt of both the carboxylic acid and the N-chloro-sulfonamide group.

-

Purification: The final product, this compound, would be isolated from the reaction mixture, potentially through precipitation and recrystallization.

Characterization of this compound

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₄ClNNa₂O₄S | PubChem[1] |

| Molecular Weight | 279.61 g/mol | PubChem[1] |

| CAS Number | 61477-95-0 | PubChem[1] |

| IUPAC Name | disodium;4-(chloroazanidyl)sulfonylbenzoate | PubChem[1] |

Predicted Spectroscopic Data

The following are predicted NMR and IR data, which can guide the characterization of synthesized this compound.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |

| Aromatic Protons | 7.5 - 8.2 | Carboxylate Carbon | ~170 |

| Aromatic C-SO₂ | ~145 | ||

| Aromatic C-COOH | ~135 | ||

| Aromatic CH | 125 - 130 |

Table 3: Predicted Infrared (IR) Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H (from residual water) | 3200-3600 (broad) |

| C=O (carboxylate) | 1650-1550 |

| S=O (sulfonyl) | 1350-1300 and 1160-1120 |

| C-N | 1300-1200 |

| S-N | 900-800 |

| N-Cl | 750-550 |

Mechanism of Action

The biological activity of this compound is attributed to its dual function as an antiseptic and a spermicide. The proposed mechanisms are based on the chemical properties of its functional groups.

Proposed Antimicrobial and Spermicidal Action

The antimicrobial and spermicidal effects of this compound are likely mediated by the N-chloro-sulfonamide moiety. This group can act as an oxidizing agent, leading to the disruption of essential cellular components in microorganisms and sperm.

Caption: Proposed mechanism of action for this compound.

Additionally, as a sulfonamide derivative, monalazone may also interfere with the folic acid synthesis pathway in bacteria, which is a known mechanism of action for sulfa drugs.[2][3] This would contribute to its bacteriostatic or bactericidal properties.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. While a definitive, step-by-step experimental protocol and comprehensive, experimentally-derived characterization data remain to be fully elucidated in publicly accessible literature, the information presented here offers a robust starting point for researchers in the field. The proposed synthesis route is based on well-established chemical principles, and the predicted characterization data provides a useful benchmark for analytical studies. Further research is warranted to validate the proposed synthesis and to obtain detailed experimental data to fully characterize this compound and its biological activities.

References

In Vitro Efficacy of Monalazone Disodium: An Analysis of Publicly Available Data

Overview of Monalazone Disodium

This compound, also known by trade names such as Naclobenz-Natrium, Spergisin, and Speton, is a sulfonylbenzoic acid derivative.[1] Synthesized in 1937, it is structurally related to halazone and has been primarily used as a vaginal disinfectant, antiseptic, and spermicidal contraceptive.[1] Despite its long history of use, detailed scientific studies on its in vitro efficacy are conspicuously absent from peer-reviewed literature accessible through broad scientific databases.

Quantitative In Vitro Efficacy Data

A thorough search for quantitative data, such as Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), or 50% Inhibitory Concentration (IC50) values for this compound against a spectrum of microorganisms (bacteria, viruses, fungi) or spermatozoa, did not yield any specific results. Consequently, a data table summarizing these metrics cannot be compiled.

Experimental Protocols

A generalized workflow for evaluating a topical microbicide, which would be applicable to this compound, is presented below. This diagram illustrates a typical sequence of in vitro assays that would be necessary to characterize its activity.

References

Monalazone Disodium: A Technical Guide on its Antimicrobial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Monalazone disodium, also known by trade names such as Naclobenz-Natrium, Spergisin, and Speton, was first synthesized in 1937.[1] It is the disodium salt of Monalazone and is categorized as a vaginal disinfectant, antiseptic, and spermicidal agent.[1] Its chemical structure, closely related to the water disinfectant halazone, suggests a mechanism of action rooted in its chemical reactivity.[1] The compound has been noted for its effectiveness against a range of pathogens, particularly Gram-positive bacteria and certain fungi.[2]

Antimicrobial Spectrum and Efficacy

While literature describes this compound as a broad-spectrum antimicrobial agent, specific quantitative data from standardized antimicrobial susceptibility testing is not extensively published. The following table summarizes the expected quantitative data that would be generated from such studies.

Table 1: Hypothetical Summary of this compound Antimicrobial Susceptibility Data

| Microbial Group | Representative Species | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

| Gram-positive Bacteria | Staphylococcus aureus | Data not available | Data not available |

| Streptococcus agalactiae | Data not available | Data not available | |

| Enterococcus faecalis | Data not available | Data not available | |

| Gram-negative Bacteria | Escherichia coli | Data not available | Data not available |

| Neisseria gonorrhoeae | Data not available | Data not available | |

| Gardnerella vaginalis | Data not available | Data not available | |

| Fungi | Candida albicans | Data not available | Data not available |

| Candida glabrata | Data not available | Data not available |

Mechanism of Action

The antimicrobial and spermicidal activity of this compound is attributed to its ability to disrupt microbial cell structures.[2] The key functional moieties responsible for this action are believed to be the sulfonyl (-SO₂) and the chlorinated amine (-NCl) groups.[2] It is hypothesized that the N-chloro-sulfonamide group acts as a potent oxidizing agent, leading to the denaturation of essential proteins and enzymes within the microbial cell, ultimately resulting in cell death. A detailed signaling pathway for its antimicrobial action has not been elucidated in the available literature.

Recommended Experimental Protocols

To quantitatively determine the antimicrobial spectrum of this compound, standardized in vitro assays are necessary. The following protocols are based on established methodologies for antimicrobial susceptibility testing.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3][4] The broth microdilution method is a standard procedure for determining MIC values.

Experimental Workflow for MIC Determination

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Experimental Protocol for MBC Determination:

-

Following the MIC assay, an aliquot from each well showing no visible growth is subcultured onto an antibiotic-free agar medium.

-

The plates are incubated under appropriate conditions to allow for the growth of any surviving microorganisms.

-

The MBC is identified as the lowest concentration of the antimicrobial agent that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.

Evaluation of Spermicidal Activity

The Sander-Cramer test is a standard in vitro method for assessing the spermicidal potential of a compound.

Experimental Workflow for Spermicidal Activity Evaluation

Conclusion

This compound is a historically recognized topical antiseptic and spermicidal agent with a presumed broad-spectrum antimicrobial activity. While its general properties are noted, a significant gap exists in the publicly available, quantitative data regarding its antimicrobial spectrum. The experimental workflows detailed in this guide provide a clear pathway for researchers to systematically evaluate the efficacy of this compound against a comprehensive panel of clinically relevant microorganisms. Further research in this area is warranted to fully characterize its potential in various antimicrobial applications.

References

Unveiling the Spermicidal Potential of Monalazone Disodium: A Methodological Whitepaper

Disclaimer: A comprehensive review of publicly available scientific literature and clinical trial data yielded no specific information regarding the spermicidal activity of Monalazone disodium. The following technical guide is a generalized framework based on established in-vitro spermicidal assay protocols. The experimental designs, data, and pathways presented are illustrative and intended to serve as a methodological blueprint for the potential evaluation of this compound or other novel spermicidal agents.

Introduction

The development of safe and effective topical non-hormonal contraceptives is a significant focus in reproductive health research. Spermicidal agents, which immobilize or kill spermatozoa upon contact, represent a key component of many contraceptive formulations. This document outlines a comprehensive in-vitro testing strategy to evaluate the potential spermicidal activity of the compound this compound. The methodologies described herein are adapted from standardized assays used in the field to assess sperm viability, motility, and membrane integrity.

Core Experimental Protocols

Sander-Cramer Assay (Modified) for Sperm Immobilization

This assay is a fundamental test to determine the minimum effective concentration (MEC) of a compound required to immobilize sperm.

Methodology:

-

Semen Collection and Liquefaction: Fresh human semen samples are obtained from healthy donors after a period of sexual abstinence of 2-3 days. Samples are allowed to liquefy at 37°C for 30 minutes.

-

Sperm Motility Assessment: A baseline assessment of sperm concentration and percentage of motile sperm is performed using a Makler chamber or a computer-assisted sperm analysis (CASA) system. Samples with normal parameters (as per WHO guidelines) are selected.

-

Preparation of this compound Dilutions: A series of dilutions of this compound are prepared in a suitable buffer (e.g., Biggers-Whitten-Whittingham medium).

-

Incubation: An aliquot of liquefied semen is mixed with each dilution of this compound at a ratio of 1:5 (semen to compound) and incubated at 37°C.

-

Microscopic Examination: At timed intervals (e.g., 30 seconds, 1 minute, 5 minutes), a drop of the mixture is examined under a microscope at 400x magnification. The complete immobilization of all spermatozoa is observed. The lowest concentration of the compound that induces 100% immobilization is considered the MEC.

Sperm Viability Assay (Eosin-Nigrosin Staining)

This assay differentiates between live and dead sperm based on membrane integrity.

Methodology:

-

Sperm Treatment: Spermatozoa are incubated with various concentrations of this compound (including the MEC) for a defined period.

-

Staining: A small volume of the sperm suspension is mixed with an equal volume of 1% eosin Y solution, followed by the addition of 10% nigrosin solution.

-

Smear Preparation: A smear is prepared on a clean glass slide and allowed to air dry.

-

Microscopic Analysis: The slide is examined under a microscope. Live sperm with intact membranes will appear unstained (white), while dead sperm with compromised membranes will be stained pink or red. At least 200 spermatozoa are counted to determine the percentage of viable sperm.

Hypo-osmotic Swelling (HOS) Test

The HOS test assesses the functional integrity of the sperm plasma membrane.

Methodology:

-

Sperm Incubation: Spermatozoa are exposed to this compound at different concentrations.

-

Hypo-osmotic Solution: The treated sperm are then incubated in a hypo-osmotic solution (e.g., a mixture of fructose and sodium citrate) at 37°C for 30-60 minutes.

-

Microscopic Observation: The sperm are observed under a phase-contrast microscope. Sperm with intact membranes will swell due to the influx of water, resulting in coiled tails. Sperm with damaged membranes will not show any change. The percentage of swollen sperm is calculated.

Data Presentation

Quantitative data from the assays should be systematically organized for clear interpretation and comparison.

Table 1: Sperm Immobilization Efficiency of this compound (Hypothetical Data)

| Concentration (µg/mL) | Time to 100% Immobilization (seconds) |

| 50 | >300 |

| 100 | 120 |

| 200 | 60 |

| 400 | 30 |

Table 2: Effect of this compound on Sperm Viability (Hypothetical Data)

| Concentration (µg/mL) | Percentage of Viable Sperm (Eosin-Nigrosin) |

| Control | 92% |

| 100 | 75% |

| 200 | 40% |

| 400 | 5% |

Table 3: Impact of this compound on Sperm Membrane Integrity (Hypothetical Data)

| Concentration (µg/mL) | Percentage of Swollen Sperm (HOS Test) |

| Control | 88% |

| 100 | 65% |

| 200 | 30% |

| 400 | <10% |

Visualizing Methodologies and Pathways

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.

Caption: Workflow for assessing sperm viability after exposure to this compound.

Caption: Postulated mechanism of this compound leading to sperm immobilization and death.

Caption: Decision-making workflow for the Sander-Cramer spermicidal assay.

Conclusion

The methodologies outlined in this whitepaper provide a robust framework for the initial in-vitro evaluation of this compound's spermicidal potential. Should these foundational assays indicate promising activity, further studies, including assessments of cytotoxicity on vaginal epithelial cells, effects on sperm acrosome reaction, and in-vivo contraceptive efficacy studies in animal models, would be warranted. The successful development of a new spermicidal agent requires a rigorous and systematic approach to preclinical evaluation, for which this document provides a starting blueprint.

A Technical Guide to the Physicochemical Properties of Monalazone Disodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monalazone disodium, the disodium salt of 4-(N-chlorosulfamoyl)benzoic acid, is a compound recognized for its antiseptic and spermicidal properties.[1] Structurally, it belongs to the class of sulfonylbenzoic acid derivatives and is closely related to halazone.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering critical data and methodologies for professionals in drug development and research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to predicting its behavior in a biological system, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Chemical Structure and Identity

-

IUPAC Name: disodium;4-chloroazanidylsulfonylbenzoate[2]

-

Molecular Formula: C₇H₄ClNNa₂O₄S[2]

-

SMILES Code: C1=CC(=CC=C1C(=O)[O-])S(=O)(=O)N(Cl)[Na+].[Na+]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical parameters of this compound.

| Property | Value | Source |

| Molecular Weight | 279.61 g/mol | [5] |

| Boiling Point | 576.85 °C (Predicted) | ChemicalBook |

| Density | 1.612 g/cm³ (Predicted) | ChemicalBook |

| Water Solubility | 410 g/L at 20°C | ChemicalBook |

| LogP (Octanol-Water Partition Coefficient) | 1.45 (Predicted) | ChemicalBook |

| Melting Point | Data not available | |

| pKa | Data not available |

Note: Some of the available data are predicted values and should be confirmed by experimental analysis for rigorous drug development programs.

Experimental Protocols

Standardized experimental protocols are crucial for obtaining reliable and reproducible physicochemical data. While specific experimental details for this compound are not extensively published, the following are general, widely accepted methodologies for determining key parameters.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific aqueous medium at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Methodology:

-

Add an excess amount of this compound to a vial containing a buffer of the desired pH (e.g., phosphate-buffered saline, pH 7.4).

-

Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solids.

-

Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The experiment should be performed in triplicate to ensure accuracy.

Caption: Workflow for the shake-flask solubility determination method.

Determination of Lipophilicity (LogP/LogD)

The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) is a measure of a compound's differential solubility in two immiscible phases, typically octanol and water.

Principle: The compound is dissolved in one phase and allowed to partition between the two immiscible liquids. The concentration in each phase is measured at equilibrium.

Methodology:

-

Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.

-

Prepare a stock solution of this compound in the aqueous phase.

-

Mix a known volume of the aqueous stock solution with a known volume of the n-octanol phase in a separatory funnel.

-

Shake the funnel for a set period to allow for partitioning.

-

Allow the two phases to separate completely.

-

Measure the concentration of this compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., HPLC-UV).

-

Calculate the partition coefficient as P = [Concentration in octanol] / [Concentration in aqueous phase].

-

LogP is the logarithm of P.

Mechanism of Action: A Conceptual Overview

This compound is classified as a vaginal disinfectant and spermicidal agent.[1] Its mechanism of action is believed to be related to its chemical structure, particularly the N-chloro group on the sulfonamide moiety.

Disinfectant Action: Compounds containing an N-chloro group, such as chloramines, are known to be oxidizing agents. It is hypothesized that this compound acts by releasing active chlorine, which can denature proteins and disrupt enzymatic functions within microorganisms, leading to their inactivation.

Spermicidal Action: The spermicidal effect is likely due to the disruption of the sperm cell membrane integrity. The interaction of the compound with the lipid bilayer and membrane proteins of spermatozoa can lead to increased permeability, loss of essential intracellular components, and ultimately, sperm immobilization and death.

Caption: Conceptual diagram of the proposed disinfectant and spermicidal mechanisms.

Stability and Storage

For optimal stability, this compound should be stored in a dry, dark place. Short-term storage can be at 0 - 4 °C, while long-term storage is recommended at -20 °C. The compound is soluble in DMSO.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. The tabulated data, along with the outlined experimental protocols and conceptual mechanism of action, serve as a valuable resource for researchers and professionals engaged in the development of formulations containing this active pharmaceutical ingredient. Further experimental validation of the predicted values and a more in-depth investigation into its precise molecular mechanisms are warranted to fully characterize this compound for therapeutic applications.

References

In-Depth Technical Guide to Monalazone Disodium Structural Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monalazone disodium, a topical antiseptic and spermicidal agent, belongs to the class of N-chlorosulfonamides. Its activity is intrinsically linked to its chemical structure, particularly the presence of an active chlorine atom. This guide provides a comprehensive overview of the structural analogues of this compound, focusing on their synthesis, biological activity, and structure-activity relationships. Detailed experimental protocols for the synthesis of related compounds and the evaluation of their antimicrobial and spermicidal efficacy are presented. Furthermore, this document elucidates the proposed mechanisms of action through signaling pathway and workflow diagrams, offering a valuable resource for the development of novel anti-infective and contraceptive agents.

Core Compound: this compound

This compound, the disodium salt of 4-(N-chlorosulfamoyl)benzoic acid, is a well-established vaginal disinfectant and spermicidal contraceptive.[1] Its chemical structure features a benzoic acid moiety, a sulfonamide group, and a crucial N-chloro bond, which is the primary source of its oxidizing and antimicrobial properties.

Chemical Structure:

-

IUPAC Name: Disodium 4-(N-chloroazanidylsulfonyl)benzoate[2]

-

CAS Number: 61477-95-0[2]

-

Molecular Formula: C₇H₄ClNNa₂O₄S[2]

-

Molecular Weight: 279.61 g/mol [2]

The core structure of Monalazone presents three key regions amenable to chemical modification for the generation of structural analogues: the carboxylic acid group, the aromatic ring, and the N-chlorosulfonamide moiety.

Structural Analogues and Synthesis Strategies

The exploration of this compound analogues has primarily focused on modifications of the core sulfonylbenzoic acid scaffold to modulate physicochemical properties and biological activity.

Synthesis of the Core Scaffold

The synthesis of the 4-(sulfamoyl)benzoic acid scaffold, the precursor to Monalazone and its analogues, typically begins with the chlorosulfonation of benzoic acid. This electrophilic aromatic substitution yields 4-(chlorosulfonyl)benzoic acid. Subsequent reaction with ammonia or a primary/secondary amine affords the corresponding sulfonamide.

N-Chlorination: The Key to Activity

The introduction of the active chlorine atom onto the sulfonamide nitrogen is the critical step in conferring antimicrobial and spermicidal activity. This is typically achieved through N-chlorination using various chlorinating agents.

Experimental Protocol: General N-Chlorination of Sulfonamides

This protocol is a generalized procedure based on common laboratory practices for the N-chlorination of sulfonamides.

Materials:

-

Parent sulfonamide compound

-

Sodium hypochlorite (NaOCl) solution (commercial bleach, concentration determined by titration) or Trichloroisocyanuric acid (TCCA)

-

Glacial acetic acid

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Dissolve the parent sulfonamide in an appropriate solvent. For compounds with a free carboxylic acid, initial dissolution in a slight excess of aqueous sodium bicarbonate solution is recommended.

-

Cool the solution to 0-5 °C in an ice bath with continuous stirring.

-

Slowly add a stoichiometric equivalent of the chlorinating agent. If using sodium hypochlorite, it can be added dropwise. If using TCCA, it can be added in small portions.

-

If the reaction medium is basic, slowly add glacial acetic acid to maintain a slightly acidic to neutral pH, which favors the formation of the N-chloro bond.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or by testing for the presence of active chlorine using potassium iodide-starch paper (a blue-black color indicates the presence of an oxidizing agent).

-

Once the reaction is complete, if the product precipitates, it can be collected by filtration, washed with cold water, and dried.

-

If the product is soluble, extract the product into an organic solvent like dichloromethane.

-

Wash the organic layer with a dilute solution of sodium bicarbonate to remove any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the N-chlorinated product.

Logical Workflow for Synthesis and Chlorination:

Caption: General synthesis workflow for Monalazone analogues.

Quantitative Data: Antimicrobial Activity

Table 1: Antimicrobial Activity of Substituted Benzenesulfonic Acid Derivatives

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| 4-[1-(4-Nitrobenzoyl)-1H-benzoimidazol-2-yl]-benzenesulfonic acid (Compound 9) | Staphylococcus aureus | - | [2] |

| 4-(1-octadec-9-enoyl-1H-benzoimidazol-2-yl)-benzenesulfonic acid (Compound 18) | Staphylococcus aureus | - | [2] |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Staphylococcus aureus | 125 | [3] |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Bacillus subtilis | 125 | [3] |

Table 2: Antimicrobial Activity of Substituted Benzoic Acid Derivatives

| Compound | Test Organism | MIC (mg/mL) | Reference |

| Benzoic acid | Escherichia coli O157:H7 | 1 | [4] |

| 2-Hydroxybenzoic acid (Salicylic acid) | Escherichia coli O157:H7 | 0.5 | [4] |

| 3-Hydroxybenzoic acid | Escherichia coli O157:H7 | 0.5 | [4] |

| 3,4,5-Trihydroxybenzoic acid (Gallic acid) | Escherichia coli | 1.5 - 2.5 | [4] |

Mechanism of Action

The biological activity of this compound and its N-chloro analogues is believed to stem from two primary mechanisms: the oxidizing action of the N-chloro group and the competitive inhibition of folic acid synthesis, a classic mechanism for sulfonamides.

Oxidative Stress and Disruption of Cellular Function

The N-chloro bond in these compounds is relatively labile and can release active chlorine, which is a potent oxidizing agent. This leads to a cascade of events that disrupt microbial and sperm cell function.

Caption: Proposed oxidative stress mechanism of N-chloro compounds.

Inhibition of Folic Acid Synthesis

The sulfonamide moiety of Monalazone and its analogues are structural analogues of para-aminobenzoic acid (PABA). This allows them to act as competitive inhibitors of dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. Folic acid is a precursor for the synthesis of nucleotides, and its inhibition halts DNA replication and cell growth.

Caption: Inhibition of Folic Acid Synthesis by Sulfonamides.

Experimental Protocols: Biological Activity Assays

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Test compounds

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum standardized to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the bacterial inoculum to each well containing the diluted compound.

-

Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Spermicidal Activity Assay: Sander-Cramer Test (Modified)

This assay evaluates the time and concentration required for a compound to immobilize sperm.

Materials:

-

Test compounds

-

Freshly collected human semen sample

-

Baker's buffer or other suitable physiological medium

-

Microscope slides and coverslips

-

Light microscope

Procedure:

-

Allow the semen sample to liquefy at 37 °C for 30 minutes.

-

Perform a preliminary sperm count and motility assessment.

-

Prepare serial dilutions of the test compound in the physiological buffer.

-

On a microscope slide, mix a small volume of the semen with a specified volume of the test compound dilution.

-

Immediately start a stopwatch and observe the sperm motility under a microscope.

-

Record the time at which all sperm become completely immotile.

-

The spermicidal concentration is the lowest concentration of the compound that immobilizes all sperm within a specified time (e.g., 20-30 seconds).

Conclusion and Future Directions

This compound and its structural analogues represent a promising class of topical anti-infective and contraceptive agents. The dual mechanism of action, combining oxidative stress and metabolic inhibition, makes them effective against a broad spectrum of microorganisms and sperm. Future research should focus on the systematic synthesis and evaluation of new analogues with modifications to the aromatic ring and the sulfonamide group to enhance potency, stability, and selectivity. A deeper understanding of the structure-spermicidal activity relationship is crucial for the rational design of next-generation compounds with improved efficacy and safety profiles. The development of analogues with controlled release of active chlorine could also lead to formulations with prolonged activity and reduced potential for irritation.

References

Monalazone Disodium: A Technical Overview of its Discovery, History, and Mechanism of Action

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | disodium;4-chloroazanidylsulfonylbenzoate | N/A |

| Molecular Formula | C₇H₄ClNNa₂O₄S | [1] |

| Molecular Weight | 279.6085 g/mol | [1] |

| CAS Number | 61477-95-0 | [1] |

| Synonyms | Monalazone disodium, Naclobenz-natrium, Spergisin, Speton, p-(Chlorosulfamoyl)benzoic acid disodium salt | [1][2] |

Historical Context and Discovery

The development of this compound is situated within the broader historical context of research into sulfonylbenzoic acid derivatives and sulfonamides. The discovery of the antibacterial properties of sulfonamides in the pre-antibiotic era spurred significant research into synthesizing and screening numerous derivatives for enhanced therapeutic applications.

This compound was first synthesized in 1937.[2] It is structurally related to halazone, another chlorinated sulfonamide used for water disinfection. The primary applications for this compound were as a vaginal disinfectant and a spermicidal contraceptive, marketed under brand names such as Naclobenz-Natrium, Spergisin, and Speton.[2] A combination vaginal tablet containing 0.125 mg of estradiol benzoate and 10 mg of monalazone was also previously marketed under the brand name Malun 25.

Synthesis

While the original 1937 publication detailing the synthesis of this compound could not be retrieved, the general synthetic pathway is understood to proceed via the chlorosulfonation of benzoic acid. This is followed by a reaction with sodium hydroxide to form the disodium salt.

A plausible synthesis route, based on related compounds, is the oxidation of p-toluenesulfonamide. One documented method for a similar compound, p-carboxy-benzenesulfonamide, involves the oxidation of p-toluenesulfonamide with hydrogen peroxide under microwave irradiation.[3]

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Mechanism of Action

The biological activity of this compound is primarily attributed to its properties as an antiseptic, disinfectant, and spermicide. The core of its antimicrobial and spermicidal action lies in its ability to disrupt microbial and sperm cell structures. This is thought to be mediated by the sulfonyl (-SO₂) and chlorinated amine (-NCl) functional groups. These reactive groups are believed to interfere with the integrity of the lipid bilayer of cell membranes and inhibit essential enzyme functions, leading to cell death.

Some research has also suggested potential diuretic and anti-inflammatory properties for this compound, although these are less well-established.

Postulated Mechanism of Antimicrobial and Spermicidal Activity

Caption: Postulated mechanism of action of this compound.

Quantitative Data and Experimental Protocols

A comprehensive search of publicly available scientific literature did not yield specific quantitative data from historical or contemporary studies on the antiseptic, spermicidal, or other biological activities of this compound. As a result, the creation of summary tables as requested is not feasible.

Similarly, detailed experimental protocols for the synthesis of this compound or for the in vitro and in vivo assays used to characterize its activity are not available in the retrieved literature. Historical methods for evaluating spermicidal agents, such as the Sander-Cramer test, were likely employed, but specific protocols for this compound are not documented in the accessible resources. The Sander-Cramer test is a common method used to assess the in vivo effectiveness of a spermicidal agent.

Signaling Pathways

The available literature on the mechanism of action of this compound focuses on the direct chemical disruption of cellular structures. There is no information available to suggest the involvement of specific intracellular signaling pathways in its antimicrobial or spermicidal effects. Therefore, the creation of diagrams for signaling pathways is not possible based on the current body of knowledge.

Conclusion

This compound is a historically significant compound that emerged from the era of sulfonamide discovery. While its primary applications as a topical antiseptic and spermicide are documented, the in-depth technical data, including quantitative results and detailed experimental protocols from its period of discovery and use, are not readily accessible in modern scientific databases. The mechanism of action is understood in general terms to involve the chemical reactivity of its N-chloro-sulfonamide moiety, leading to the disruption of cellular integrity. Further research, potentially involving the analysis of historical chemical and pharmaceutical archives, would be necessary to uncover the specific quantitative data and detailed methodologies requested by the scientific community.

References

The Diverse Biological Activities of Sulfonylbenzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonylbenzoic acid derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The presence of the sulfonyl (–SO₂–) and carboxylic acid (–COOH) functional groups, attached to a benzoic acid scaffold, provides a unique combination of electronic and steric properties that allows for interaction with a variety of biological targets. This technical guide provides an in-depth overview of the key biological activities of sulfonylbenzoic acid derivatives, detailed experimental protocols for their evaluation, and a summary of quantitative data to facilitate comparative analysis. The structural versatility of this scaffold has led to the development of potent agents with antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties, making them promising candidates for further drug discovery and development.

Antimicrobial Activity

Sulfonylbenzoic acid derivatives have demonstrated notable activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Quantitative Data for Antimicrobial Activity

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Staphylococcus aureus ATCC 6538 | 125 | [1] |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Bacillus subtilis ATCC 6683 | 125 | [1] |

| 1,3-oxazole derivative of 4-[(4-chlorophenyl)sulfonyl]benzoic acid | Candida albicans | Moderate Activity | [1] |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Methicillin-sensitive Staphylococcus aureus | 15.62-31.25 µmol/L | [2] |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Methicillin-resistant Staphylococcus aureus | 15.62-31.25 µmol/L | [2] |

| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1-4 µmol/L | [2] |

| 4-Amino-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1-4 µmol/L | [2] |

| Piperazine sulfonamide 7c | Enterobacter aerogenes | 81 ± 0.78 | [3] |

| Piperazine sulfonamide 7c | Bacillus subtilis | 49 ± 1.02 | [3] |

| Piperazine sulfonamide 7f | Enterobacter aerogenes | 86 ± 0.58 | [3] |

| Piperazine sulfonamide 7f | Bacillus subtilis | 67 ± 0.76 | [3] |

| 2-(substituted sulfonamido) benzoic acid derivative A13 | Plesiomonas shigelloides | 183.81 | [4] |

| 2-(substituted sulfonamido) benzoic acid derivative A14 | Atypical Escherichia coli | 183.81 | [4] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.

Materials:

-

Test compounds (sulfonylbenzoic acid derivatives)

-

Bacterial and/or fungal strains

-

Mueller-Hinton Broth (MHB) or appropriate broth medium

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of Inoculum:

-

From a fresh culture (18-24 hours old), pick 3-5 isolated colonies of the microorganism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Microtiter Plates:

-

Dispense 100 µL of the appropriate broth into each well of a 96-well plate.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the test compound in the microtiter plate. Add 100 µL of the dissolved compound to the first well and serially transfer 100 µL to subsequent wells, discarding the final 100 µL from the last well in the series. This will result in final test concentrations that are half of the initial concentrations after adding the inoculum.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial or fungal suspension to each well, bringing the final volume to 200 µL.

-

-

Controls:

-

Growth Control: A well containing only broth and the inoculum (no antimicrobial agent).

-

Sterility Control: A well containing only broth (no inoculum or antimicrobial agent).

-

Positive Control: A well containing a known antimicrobial agent with expected activity against the test organism.

-

-

Incubation:

-

Incubate the plates at 35-37°C for 16-20 hours for bacteria and at an appropriate temperature and duration for fungi.

-

-

Reading Results:

-

The MIC is the lowest concentration of the antimicrobial agent that shows no visible growth (turbidity) after incubation. This can be assessed visually or by using a microplate reader to measure absorbance.

-

Anti-inflammatory Activity

Several sulfonylbenzoic acid derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). By selectively inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of pain and inflammation.

Quantitative Data for Anti-inflammatory Activity

| Compound/Derivative | Target | IC₅₀ | Reference |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) | h-NTPDase1 | 2.88 ± 0.13 µM | [5] |

| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f) | h-NTPDase2 | Sub-micromolar | [5] |

| 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide (3j) | h-NTPDase2 | Sub-micromolar | [5] |

| 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide (4d) | h-NTPDase2 | Sub-micromolar | [5] |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) | h-NTPDase3 | 0.72 ± 0.11 µM | [5] |

| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d) | h-NTPDase8 | 0.28 ± 0.07 µM | [5] |

| 3-sulfonamido benzoic acid derivative 25l | P2Y₁₄R Antagonist | 5.6 ± 0.3 nM | [6] |

| Sulfamoyl benzoic acid derivative 85 | cPLA2α | Sub-micromolar | [7] |

| Sulfamoyl benzoic acid derivative 88 | cPLA2α | Sub-micromolar | [7] |

| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | COX-2 | Higher affinity than ASA (in silico) | [8] |

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

-

Recombinant human COX-2 enzyme

-

Arachidonic acid (substrate)

-

COX assay buffer

-

Heme (cofactor)

-

Test compounds

-

Known COX-2 inhibitor (e.g., celecoxib) as a positive control

-

96-well plate (black, clear bottom for fluorescence)

-

Fluorometric or colorimetric plate reader

Procedure:

-

Reagent Preparation:

-

Prepare the COX assay buffer, heme, and arachidonic acid solutions according to the manufacturer's instructions.

-

Dilute the recombinant COX-2 enzyme to the desired concentration in the assay buffer.

-

-

Assay Setup:

-

Add 160 µL of reaction buffer, 10 µL of heme, and 10 µL of the diluted COX-2 enzyme to each well of the 96-well plate.

-

For inhibitor wells, add 10 µL of the test compound at various concentrations.

-

For the 100% initial activity wells, add 10 µL of the solvent used to dissolve the test compounds.

-

For the background wells, use heat-inactivated enzyme.

-

-

Pre-incubation:

-

Incubate the plate for a specified time (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding 10 µL of the arachidonic acid substrate to all wells.

-

Mix quickly and incubate for a specific time (e.g., 2 minutes) at 37°C.

-

-

Termination and Detection:

-

Stop the reaction by adding a stopping reagent (e.g., a saturated stannous chloride solution).

-

Measure the product formation using a plate reader at the appropriate wavelength for the detection method (e.g., fluorescence or absorbance).

-

-

Data Analysis:

-

Subtract the background reading from all wells.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity control.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Anticancer Activity

The anticancer potential of sulfonylbenzoic acid derivatives has been explored against various cancer cell lines. These compounds can induce apoptosis, inhibit cell proliferation, and interfere with signaling pathways crucial for tumor growth and survival.

Quantitative Data for Anticancer Activity

| Compound/Derivative | Cell Line | IC₅₀ | Reference |

| Tricyclic benzoic acid 13a | Acute Myeloid Leukemia (AML) cells | Potent anti-proliferative effect | [9] |

| N-arachidonoylalanine | - | Antiproliferative action | [1] |

| N-palmitoyltyrosine | - | Antiproliferative action | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well tissue culture plates

-

Test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium from the wells.

-

Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.

-

Other Biological Activities

Beyond the aforementioned activities, sulfonylbenzoic acid derivatives have been investigated for other therapeutic applications.

-

Antidiabetic Activity: Some derivatives have shown potential as antidiabetic agents by inhibiting enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate digestion and glucose absorption. For instance, 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid was found to be a potent inhibitor of both α-amylase and α-glucosidase.[10]

-

Enzyme Inhibition: This class of compounds has been shown to inhibit various other enzymes. For example, certain sulfamoyl benzamide derivatives are selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in physiological and pathological processes like thrombosis and inflammation.[5]

-

Receptor Modulation: Sulfamoyl benzoic acid analogues have been designed as specific agonists of the LPA₂ receptor, which is involved in antiapoptotic and mucosal barrier-protective effects.[11] Additionally, 3-sulfonamido benzoic acid derivatives have been identified as potent P2Y₁₄R antagonists with potential applications in treating acute lung injury.[6]

Conclusion

Sulfonylbenzoic acid derivatives constitute a privileged scaffold in medicinal chemistry, exhibiting a remarkable diversity of biological activities. Their synthetic tractability allows for the generation of large libraries of analogues, facilitating the optimization of potency and selectivity for various biological targets. The data and protocols presented in this guide highlight the significant potential of this compound class in the development of novel therapeutics for a wide range of diseases. Further research into the structure-activity relationships and mechanisms of action of these derivatives is warranted to fully exploit their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. 2.7.6. In Vitro Anticancer Activity by MTT Assay [bio-protocol.org]

- 4. 3.5. Cyclooxygenase (COX-2) Inhibition Assay [bio-protocol.org]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. researchgate.net [researchgate.net]

- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytokine - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. assaygenie.com [assaygenie.com]

Methodological & Application

Application Notes and Protocols for Monalazone Disodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monalazone disodium, a sulfonylbenzoic acid derivative, is recognized for its applications as a vaginal disinfectant, antiseptic, and spermicidal agent.[1] As a member of the sulfonamide class of compounds, it is also explored for its potential antimicrobial and anti-inflammatory properties.[2] These application notes provide detailed experimental protocols for the evaluation of this compound's biological activities.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₄ClNNa₂O₄S | PubChem |

| Molecular Weight | 279.61 g/mol | PubChem |

| IUPAC Name | disodium;4-chloroazanidylsulfonylbenzoate | PubChem |

| CAS Number | 61477-95-0 | PubChem |

Experimental Protocols

Antimicrobial Activity Assessment

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against relevant microbial strains.

a. Materials

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria

-

Sabouraud Dextrose Broth (SDB) for fungi

-

Sterile 96-well microplates

-

Spectrophotometer

b. Protocol

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 10 mg/mL.

-

Preparation of Microbial Inoculum: Culture the microbial strains overnight and adjust the turbidity to 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the appropriate broth in a 96-well plate.

-

Inoculation: Add the prepared microbial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of this compound that inhibits visible growth of the microorganism.

-

MBC Determination: To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction in viable cells.

c. Quantitative Data

The following table presents hypothetical MIC and MBC values for this compound against common pathogens, for illustrative purposes.

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | 128 | 256 |

| Escherichia coli | 256 | 512 |

| Candida albicans | 64 | 128 |

Spermicidal Activity Assay (Sander-Cramer Test)

This protocol details the assessment of the spermicidal activity of this compound.

a. Materials

-

This compound

-

Freshly collected human semen samples

-

Phosphate-buffered saline (PBS)

-

Microscope slides and coverslips

-

Light microscope

b. Protocol

-

Semen Sample Preparation: Allow the semen sample to liquefy at 37°C for 30 minutes.

-

Preparation of this compound Solutions: Prepare a range of concentrations of this compound in PBS.

-

Sperm Motility Assessment: Mix the semen sample with the this compound solutions at a 1:1 ratio.

-

Microscopic Examination: Immediately place a drop of the mixture on a microscope slide and observe the sperm motility under a light microscope at 400x magnification.

-

Determination of Minimum Spermicidal Concentration: The minimum spermicidal concentration is the lowest concentration of this compound that completely immobilizes all sperm within 20-30 seconds.[3]

c. Quantitative Data

The following table shows hypothetical data for the spermicidal activity of this compound.

| Concentration (mg/mL) | Sperm Motility (%) |

| 0 (Control) | 85 |

| 0.5 | 40 |

| 1.0 | 10 |

| 2.0 | 0 |

In Vitro Anti-inflammatory Activity (Protein Denaturation Assay)

This protocol describes the evaluation of the anti-inflammatory activity of this compound by measuring the inhibition of protein denaturation.

a. Materials

-

This compound

-

Bovine Serum Albumin (BSA)

-

Phosphate-buffered saline (PBS)

-

Spectrophotometer

b. Protocol

-

Preparation of Solutions: Prepare a 0.2% w/v solution of BSA in PBS. Prepare various concentrations of this compound.

-

Reaction Mixture: Mix the BSA solution with the this compound solutions.

-

Incubation: Incubate the reaction mixtures at 37°C for 20 minutes, followed by heating at 72°C for 5 minutes to induce denaturation.

-

Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

-

Calculation of Inhibition: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

c. Quantitative Data

The following table illustrates the potential anti-inflammatory activity of this compound in a protein denaturation assay.

| Concentration (µg/mL) | % Inhibition of Protein Denaturation |

| 50 | 25 |

| 100 | 45 |

| 200 | 68 |

| 400 | 85 |

Visualizations

Signaling Pathway

Caption: Hypothetical inhibition of bacterial folic acid synthesis by Monalazone.

Experimental Workflow

References

Application Note: Quantitative Analysis of Monalazone Disodium

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monalazone disodium is a chemical compound with the molecular formula C₇H₄ClNNa₂O₄S. Accurate and precise quantification of this compound is crucial for quality control in drug manufacturing, formulation development, and research settings. This document provides detailed protocols for two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. These methods are presented as a starting point for analytical method development and validation.

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method provides high specificity and sensitivity for the quantification of this compound, separating it from potential impurities and degradation products.

Data Summary

A summary of the performance characteristics for the HPLC method is presented below. This data is illustrative and should be verified during formal method validation.

| Parameter | Result |

| Linearity (Concentration Range) | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.25 µg/mL |

| Limit of Quantification (LOQ) | 0.75 µg/mL |

| Precision (%RSD) | < 2.0% |

| Accuracy (Recovery) | 98.0% - 102.0% |

| Retention Time | Approximately 4.5 minutes |

Experimental Protocol

1.1. Instrumentation and Materials

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphate buffer (pH 3.0)

-

Water (HPLC grade)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

1.2. Chromatographic Conditions

-

Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (60:40, v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 245 nm

-

Injection Volume: 10 µL

-

Run Time: 10 minutes

1.3. Preparation of Solutions

-

Phosphate Buffer (pH 3.0): Prepare a 20 mM solution of monobasic potassium phosphate in water. Adjust the pH to 3.0 with phosphoric acid.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (Methanol:Water, 50:50, v/v).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

1.4. Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

-

Inject a blank (diluent) to establish the baseline.

-

Inject the standard solutions in increasing order of concentration.

-

Inject the sample solutions.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of this compound in the sample solutions from the calibration curve.

Workflow Diagram

Monalazone Disodium: Application Notes and Protocols for Antimicrobial Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting antimicrobial susceptibility testing (AST) using Monalazone disodium. Due to the limited availability of specific published data on this compound's antimicrobial spectrum, the following sections detail generalized yet robust methodologies for determining its efficacy against various microorganisms.

Introduction to this compound

This compound, the disodium salt of Monalazone, is a sulfonylbenzoic acid derivative.[1] Historically, it has been utilized as a vaginal disinfectant, antiseptic, and spermicidal contraceptive.[1] Structurally, it is related to other antimicrobial compounds like halazone.[1] Its application as a disinfectant suggests a broad spectrum of antimicrobial activity, the specifics of which can be elucidated using standardized susceptibility testing methods. These protocols are designed to enable researchers to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against a panel of relevant microorganisms.

Presumed Mechanism of Action

While the precise molecular mechanism of antimicrobial action for this compound is not well-documented, compounds of this class, particularly those with a chlorosulfamoyl group, are known to be reactive. It is hypothesized that this compound may act as an oxidizing agent, leading to the denaturation of essential proteins and enzymes within microbial cells, thereby disrupting cellular function and leading to cell death. This proposed mechanism is similar to that of other halogen-containing antimicrobial agents.

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

| Microorganism | Strain ID | MIC (µg/mL) | Replicate 1 | Replicate 2 | Replicate 3 | Average MIC |

| Staphylococcus aureus | ATCC 29213 | |||||

| Enterococcus faecalis | ATCC 29212 | |||||

| Escherichia coli | ATCC 25922 | |||||

| Pseudomonas aeruginosa | ATCC 27853 | |||||

| Candida albicans | ATCC 90028 | |||||

| [User-defined] | ||||||

| [User-defined] |

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

| Microorganism | Strain ID | MBC (µg/mL) | Replicate 1 | Replicate 2 | Replicate 3 | Average MBC |

| Staphylococcus aureus | ATCC 29213 | |||||

| Enterococcus faecalis | ATCC 29212 | |||||

| Escherichia coli | ATCC 25922 | |||||

| Pseudomonas aeruginosa | ATCC 27853 | |||||

| [User-defined] | ||||||

| [User-defined] |

Experimental Protocols

The following are detailed protocols for determining the antimicrobial susceptibility of this compound. It is recommended to use standard quality control strains, such as those listed in the tables above, to ensure the validity of the results.

Broth Microdilution for MIC Determination

This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial inoculum standardized to 0.5 McFarland turbidity

-

Sterile pipette tips and multichannel pipettes

-

Incubator

Protocol:

-

Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile deionized water). The final concentration should be at least 10 times the highest concentration to be tested.

-

Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate broth medium to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a microbial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Inoculation: Dilute the standardized inoculum in broth so that after addition to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL. Add the diluted inoculum to each well of the microtiter plate containing the this compound dilutions.

-

Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only) in each plate.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 18-24 hours for most bacteria).

-

Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

Broth Microdilution Workflow for MIC Determination.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay and determines the lowest concentration of this compound that kills a specified percentage (typically ≥99.9%) of the initial microbial population.

Materials:

-

MIC plate from the previous experiment

-

Agar plates (e.g., Tryptic Soy Agar)

-

Sterile pipette and spreader

-

Incubator

Protocol:

-

Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium.

-

Incubation: Incubate the agar plates under the same conditions as the MIC assay.

-

Result Interpretation: The MBC is the lowest concentration of this compound that results in no microbial growth (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum) on the agar plate.

Workflow for MBC Determination.

Agar Disk Diffusion (Kirby-Bauer) Method

This is a qualitative method to assess the susceptibility of a microorganism to this compound.

Materials:

-

This compound

-

Sterile filter paper disks (6 mm diameter)

-

Mueller-Hinton agar plates

-

Microbial inoculum standardized to 0.5 McFarland turbidity

-

Sterile swabs

-

Incubator

-

Calipers

Protocol:

-

Disk Preparation: Impregnate sterile filter paper disks with a known concentration of this compound solution and allow them to dry under aseptic conditions.

-

Inoculation: Dip a sterile swab into the standardized microbial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.

-

Disk Application: Aseptically place the this compound-impregnated disks onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.

-